molecular formula C8H14O3 B1315640 3-Furanacetic acid, tetrahydro-, ethyl ester CAS No. 90113-46-5

3-Furanacetic acid, tetrahydro-, ethyl ester

Cat. No. B1315640
CAS RN: 90113-46-5
M. Wt: 158.19 g/mol
InChI Key: JOOJRDULDNTXSL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Furanacetic acid, tetrahydro-, ethyl ester is C8H14O3 . This compound belongs to the class of organic compounds known as esters, which are characterized by a carbonyl adjacent to an ether .


Physical And Chemical Properties Analysis

Esters like 3-Furanacetic acid, tetrahydro-, ethyl ester are polar but do not engage in hydrogen bonding, making their boiling points intermediate between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .

Scientific Research Applications

Synthetic Methodologies and Material Applications

  • Electropolymerization for Conducting Films : The synthesis of esters with multiple thiophene groups for electropolymerization has been explored, leading to the creation of highly cross-linked, insoluble polymers. These polymers have applications in developing hard conducting films, suggesting a method that could potentially be applied to furanacetic acid esters for similar purposes (Dass et al., 2006).

  • Furanone and Pyranone Synthesis : Research on cyclopropylideneacetic acids and esters has led to the development of novel cyclization reactions mediated by CuX(2) to synthesize 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones. This showcases the potential for creating structurally diverse furan and pyran derivatives from acetic acid and ester precursors, which may include furanacetic acid esters (Huang & Zhou, 2002).

Mechanistic Insights and Chemical Reactions

  • Hydration Mechanisms of Alkyne-Carboxylic Acid Esters : Studies on the hydration of alkyne-carboxylic acid esters catalyzed by iridium complexes in water have isolated intermediates in both enol and keto forms. This research provides valuable mechanistic insights that could be applicable to understanding reactions involving furanacetic acid esters, particularly in catalytic processes leading to beta-keto acid esters (Kanemitsu et al., 2008).

  • Esterification and Hydrolysis Reactions : The role of hydrogen bonds in acid-catalyzed hydrolyses of esters has been examined, providing a detailed understanding of the mechanisms involved in ester hydrolysis. This research, although not directly referencing furanacetic acid esters, highlights the fundamental reactions that such compounds might undergo, including the interplay of hydrogen bonding and the transition states during hydrolysis (Yamabe et al., 2011).

properties

IUPAC Name

ethyl 2-(oxolan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(9)5-7-3-4-10-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOJRDULDNTXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540549
Record name Ethyl (oxolan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Furanacetic acid, tetrahydro-, ethyl ester

CAS RN

90113-46-5
Record name Ethyl (oxolan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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